6-Methoxy-1,3-benzoxazole-2-carbaldehyde
Overview
Description
6-Methoxy-1,3-benzoxazole-2-carbaldehyde is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. It is a heterocyclic aromatic compound with the molecular formula C9H7NO3 and a molecular weight of 177.16 g/mol .
Preparation Methods
The synthesis of 6-Methoxy-1,3-benzoxazole-2-carbaldehyde typically involves the reaction of 2-aminophenol with methoxy-substituted benzaldehyde under specific conditions. One common method includes the use of a catalyst such as methanesulfonic acid under reflux conditions in methanol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
6-Methoxy-1,3-benzoxazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzoxazole ring, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted benzoxazole derivatives .
Scientific Research Applications
6-Methoxy-1,3-benzoxazole-2-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activities.
Industry: It is used in the development of new materials and as a reference standard in pharmaceutical testing.
Mechanism of Action
The mechanism of action of 6-Methoxy-1,3-benzoxazole-2-carbaldehyde involves its interaction with various molecular targets and pathways. The compound’s biological activity is attributed to its ability to interact with enzymes and receptors, leading to antimicrobial, antifungal, and anticancer effects . The exact molecular targets and pathways are still under investigation, but it is known to exhibit a broad substrate scope and functionalization potential .
Comparison with Similar Compounds
6-Methoxy-1,3-benzoxazole-2-carbaldehyde can be compared with other benzoxazole derivatives, such as:
6-Methoxybenzo[d]oxazole-2-carbaldehyde: Similar in structure but may have different substituents on the benzoxazole ring.
2-Aminophenol derivatives: These compounds serve as precursors in the synthesis of benzoxazole derivatives and share similar chemical properties.
The uniqueness of this compound lies in its specific methoxy substitution, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-methoxy-1,3-benzoxazole-2-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-12-6-2-3-7-8(4-6)13-9(5-11)10-7/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLVJZCWYPHIOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(O2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944898-82-2 | |
Record name | 6-methoxy-1,3-benzoxazole-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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